
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloromethyl group and two hydroxyl groups on the isoquinoline ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chloroacetonitrile as a reagent, which reacts with dialkylbenzylcarbinols to form the desired product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar core structure but differ in the presence of additional chlorine atoms.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds have a similar tetrahydroisoquinoline core but may have different substituents.
Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54153-48-9 |
|---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-5-8-7-4-10(14)9(13)3-6(7)1-2-12-8;/h3-4,8,12-14H,1-2,5H2;1H |
InChI Key |
NCPCTDUBTQXHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



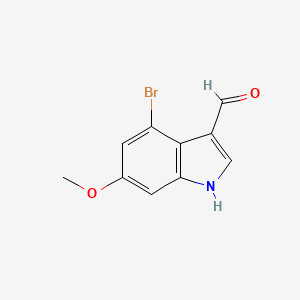
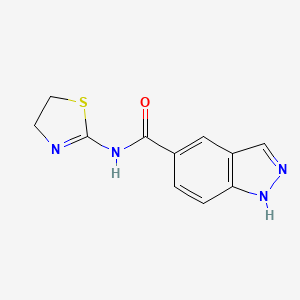

![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
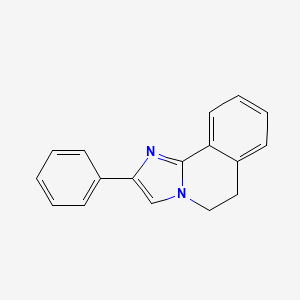



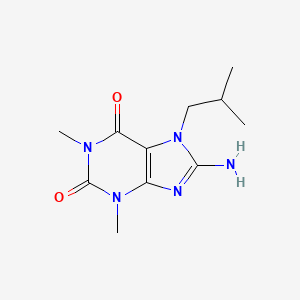
![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)
![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)
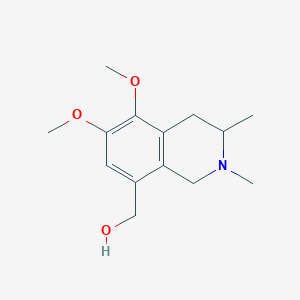
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)
